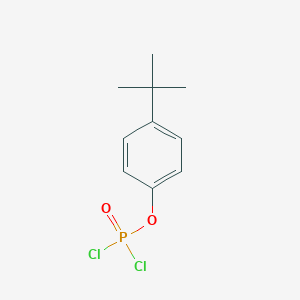
tert-Butylphenyl dichlorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butylphenyl dichlorophosphate is a chemical compound that has been used in various scientific research applications. Its synthesis method involves the reaction of tert-butylphenol with phosphorus oxychloride.
Mecanismo De Acción
Tert-Butylphenyl dichlorophosphate acts as a phosphorylating agent, which means it can transfer a phosphate group to a molecule. This makes it useful in the synthesis of various compounds, including nucleosides and peptides. It can also be used to phosphorylate proteins, which can modify their activity.
Efectos Bioquímicos Y Fisiológicos
Tert-Butylphenyl dichlorophosphate has been shown to have some biochemical and physiological effects. It has been found to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butylphenyl dichlorophosphate has several advantages for lab experiments. It is a highly reactive phosphorylating agent that can be used to synthesize a variety of compounds. It is also relatively easy to synthesize and purify. However, it can be hazardous to handle and requires proper safety precautions.
Direcciones Futuras
There are several future directions for the use of tert-Butylphenyl dichlorophosphate in scientific research. One potential application is in the synthesis of phosphoramidate prodrugs for the treatment of viral infections. Another potential application is in the synthesis of phospholipid analogs for drug delivery systems. Additionally, it could be used in the phosphorylation of proteins for the modification of their activity. Further research is needed to explore these potential applications and to determine the safety and efficacy of tert-Butylphenyl dichlorophosphate in these contexts.
In conclusion, tert-Butylphenyl dichlorophosphate is a chemical compound that has been used in various scientific research applications. Its synthesis method involves the reaction of tert-butylphenol with phosphorus oxychloride. It acts as a phosphorylating agent and has been used in the synthesis of various compounds, including phosphoramidate prodrugs and phospholipid analogs. It has also been found to inhibit acetylcholinesterase and has potential applications in the phosphorylation of proteins. While it has several advantages for lab experiments, it also requires proper safety precautions. Further research is needed to explore its potential applications and to determine its safety and efficacy in these contexts.
Aplicaciones Científicas De Investigación
Tert-Butylphenyl dichlorophosphate has been used in various scientific research applications, including the synthesis of phosphoramidate prodrugs, which are used in the treatment of viral infections. It has also been used as a phosphorylating agent in the synthesis of peptides and nucleosides. Additionally, it has been used in the synthesis of phospholipid analogs, which have potential applications in drug delivery systems.
Propiedades
Número CAS |
18351-36-5 |
|---|---|
Nombre del producto |
tert-Butylphenyl dichlorophosphate |
Fórmula molecular |
C10H13Cl2O2P |
Peso molecular |
267.09 g/mol |
Nombre IUPAC |
1-tert-butyl-4-dichlorophosphoryloxybenzene |
InChI |
InChI=1S/C10H13Cl2O2P/c1-10(2,3)8-4-6-9(7-5-8)14-15(11,12)13/h4-7H,1-3H3 |
Clave InChI |
LYGYPAUNHUFEHM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OP(=O)(Cl)Cl |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)OP(=O)(Cl)Cl |
Otros números CAS |
38815-39-3 |
Sinónimos |
Dichloridophosphoric acid 4-tert-butylphenyl ester |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)acetic acid](/img/structure/B95121.png)
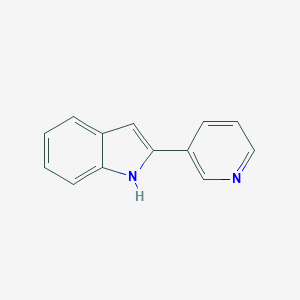
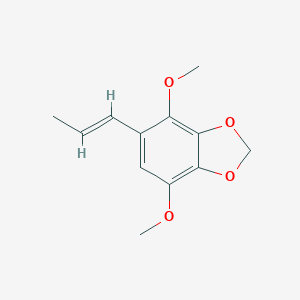
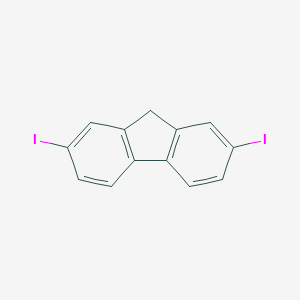
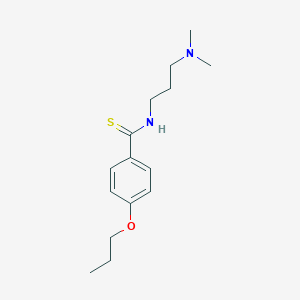
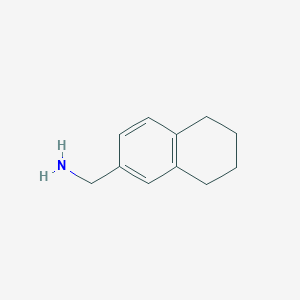
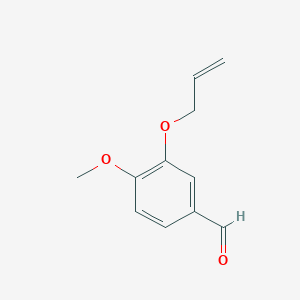
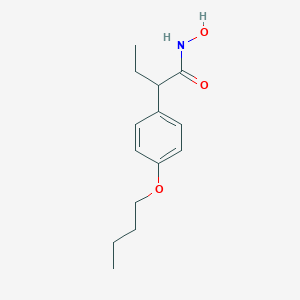
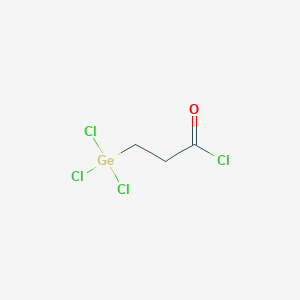
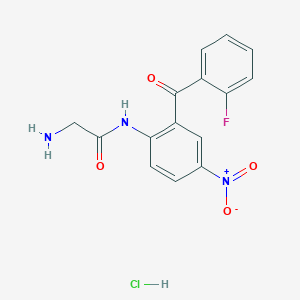
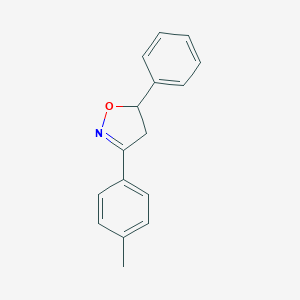
![1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine](/img/structure/B95143.png)
![Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]-](/img/structure/B95144.png)